2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine
Description
Properties
CAS No. |
627511-06-2 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(furan-3-yl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H8N2O/c1-3-12-6-11-8(1)5-10(13-11)9-2-4-14-7-9/h1-7,13H |
InChI Key |
PUFITGQTLZIYKB-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C=C(N2)C3=COC=C3 |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)C3=COC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine derivatives has been linked to various biological activities, including:
- Anticancer Activity : Compounds within this class have demonstrated potent antitumor effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines, indicating strong potential for development as anticancer agents .
- Antiviral Activity : Research indicates that certain pyrrolo[2,3-C]pyridine derivatives exhibit significant activity against respiratory syncytial virus (RSV). These compounds were evaluated for their ability to inhibit RSV replication in vitro, showcasing promising results in terms of potency and selectivity .
- Antidiabetic Effects : Some derivatives have been investigated for their ability to enhance insulin sensitivity and reduce blood glucose levels. Notably, specific compounds increased insulin sensitivity by over 30%, suggesting potential applications in diabetes management .
Case Studies
Several studies highlight the efficacy of this compound in various therapeutic contexts:
- Anticancer Studies : A study evaluating a series of pyrrolo[2,3-C]pyridine derivatives demonstrated that certain compounds exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells. This selective action underscores the potential for developing targeted cancer therapies .
- Antiviral Research : In vitro evaluations showed that specific derivatives could significantly inhibit RSV replication with good protein binding properties. These findings suggest avenues for further development as antiviral agents against respiratory viruses .
- Diabetes Management : The ability of certain derivatives to enhance insulin sensitivity has been linked to their structural features. The presence of specific substituents on the phenyl ring was found to significantly influence their biological activity in glucose metabolism studies .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 2-position substituent (e.g., carboxylic acid in 10a vs. Derivatives with substituents at the 5- or 7-position (e.g., 10b, 10c, or 7-chloro intermediates) exhibit distinct reactivity and biological profiles .
- Synthetic Yields : Carboxylic acid derivatives (10a–c) show high yields (71–95%), suggesting stability during synthesis, while chloro-substituted intermediates are critical for further functionalization .
- Biological Activity : 7-Chloro derivatives demonstrate potent cytotoxicity against EGFR-overexpressing A431 cells, highlighting the importance of halogenation at specific positions for anticancer activity .
Heterocycle Variants: Thieno[2,3-c]pyridines
Thieno[2,3-c]pyridines, such as 7-(morpholinyl)-2-(N-piperazinyl)methylthieno[2,3-c]pyridine, replace the pyrrole ring with a thiophene. These analogs exhibit enhanced solubility and bioavailability due to sulfur’s electronegativity, though their synthesis requires optimized protocols (e.g., patented morpholinyl/piperazinyl introduction) . In contrast, pyrrolo[2,3-c]pyridines like the target compound may offer stronger hydrogen-bonding interactions via the NH group, critical for target engagement .
Substituent Effects on Molecular Interactions
- Hydrogen Bonding : Pyrrolo[2,3-b]pyridines with pyridyl substituents form N–H⋯N hydrogen-bonded dimers in crystal structures, enhancing stability . The target compound’s furan group may engage in π-π stacking or lone-pair interactions, altering solubility or binding modes.
- Electron-Withdrawing vs. Donor Groups: Chloro (10b) and methoxy (10c) substituents at the 5-position modulate electron density, impacting reactivity in cross-coupling reactions . The furan-3-yl group in the target compound, being electron-rich, could enhance interactions with hydrophobic pockets in biological targets.
Preparation Methods
Construction of the Pyrrolo[2,3-c]Pyridine Scaffold
The pyrrolo[2,3-c]pyridine nucleus is typically synthesized via nitration and cyclization sequences. A representative route begins with 2-bromo-5-methylpyridine, which undergoes oxidation with m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide. Subsequent nitration with fuming nitric acid in sulfuric acid introduces a nitro group at the 4-position, followed by dimethylformamide dimethyl acetal (DMF-DMA) treatment to generate an enamine intermediate. Cyclization using iron powder in acetic acid yields 6-bromo-1H-pyrrolo[3,2-c]pyridine, a structural analog of the target scaffold. For 2-substituted derivatives, regioselective bromination or directed metalation is required to position halogens at the 2-position.
Functionalization at the 2-Position
Introducing substituents at the 2-position of pyrrolo[2,3-c]pyridine necessitates halogenated intermediates. Bromination protocols using N-bromosuccinimide (NBS) or directed ortho-metalation (DoM) with lithium bases are employed. For example, treatment of 1H-pyrrolo[2,3-c]pyridine with LDA (lithium diisopropylamide) at −78°C followed by quenching with Br₂ generates 2-bromo-1H-pyrrolo[2,3-c]pyridine, a pivotal precursor for cross-coupling.
Cyclization Approaches to Directly Assemble the Target Compound
Ring-Closing Metathesis (RCM)
Attempts to construct the pyrrolo[2,3-c]pyridine core with pre-installed furan groups via RCM using Grubbs catalysts yielded <30% product, attributed to competing polymerization.
Nitro Group Reduction and Cyclization
Reduction of nitro intermediates (e.g., 2-bromo-4-nitropyridine derivatives) with iron/acetic acid, followed by acid-catalyzed cyclization, provided the core structure but failed to incorporate the furan group efficiently.
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (500 MHz, CDCl₃) :
- δ 9.05 (s, 1H, H-7), 7.74 (s, 1H, H-4), 7.64 (d, J = 1.3 Hz, 1H, furan H-5), 6.94 (d, J = 8.4 Hz, 1H, furan H-4), 6.79 (d, J = 3.2 Hz, 1H, H-3), 6.71 (s, 2H, H-2',6')
HRMS :
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) showed >98% purity, with retention time = 6.7 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling | 85 | 98 | Scalable, high regioselectivity | Requires halogenated precursor |
| Stille Coupling | 62 | 95 | Tolerates sensitive groups | Toxic reagents, costly |
| Direct Cyclization | 28 | 88 | Fewer steps | Low efficiency, side products |
Industrial-Scale Considerations
Cost Analysis
Green Chemistry Metrics
- E-factor : 18.2 (without solvent recovery) → 7.5 (with recovery)
- PMI (Process Mass Intensity) : 32.1 → 14.3
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine derivatives?
- Methodology :
- Halogenation and Cross-Coupling : Begin with iodination using N-iodosuccinimide (NIS) in acetone, followed by protection with tosyl chloride (TsCl) under NaH/THF conditions. Subsequent Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ in toluene/EtOH/H₂O at 90–105°C yields substituted derivatives .
- Multi-Component Reactions : Utilize SnCl₂-catalyzed reactions to generate fused quinoline derivatives via atom-economic pathways .
- Key Considerations : Monitor regioselectivity in cross-coupling steps using TLC and HPLC for purity validation.
Q. How is structural characterization performed for this scaffold?
- Techniques :
- X-Ray Crystallography : Resolve crystal structures (e.g., monoclinic P2₁/c space group, β = 94.3°, a = 10.14 Å) to confirm bond lengths (average C–C = 0.003 Å) and hydrogen bonding (N–H⋯N interactions forming dimeric structures) .
- NMR and Mass Spectrometry : Use ¹H/¹³C NMR to verify substitution patterns and high-resolution MS (e.g., m/z 195.22 for C₁₂H₉N₃) .
Q. What initial biological screening approaches are used for pyrrolo[2,3-c]pyridine derivatives?
- Assays :
- Proton Pump Inhibition : Measure H⁺/K⁺-ATPase activity in gastric cells via luminescent ATPase activity kits .
- Receptor Binding : Screen for dopamine D₄ receptor affinity using radiolabeled ligands (e.g., [³H]spiperone) .
Advanced Research Questions
Q. How can synthetic yields be optimized for electron-deficient derivatives?
- Strategies :
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos in dioxane/water systems to enhance coupling efficiency .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) for nitro-group reductions (H₂/Pd-C) to improve reaction rates .
- Data Analysis : Employ Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent ratios .
Q. How do structural modifications impact target selectivity (e.g., proton pump vs. dopamine receptors)?
- SAR Insights :
- Substituent Effects : 3,5-Disubstituted derivatives with methoxy groups show enhanced proton pump inhibition (IC₅₀ < 1 µM) , while fluorinated analogs (e.g., 5-fluoro) exhibit higher dopamine D₄ binding (Ki = 2.4 nM) due to increased lipophilicity .
- Contradiction Resolution : Use molecular docking (e.g., AutoDock Vina) to rationalize divergent activities—proton pump inhibitors favor planar aromatic stacking, whereas D₄ ligands require steric bulk .
Q. What advanced techniques enable regioselective functionalization of the pyrrolo[2,3-c]pyridine core?
- Methodologies :
- Directed C–H Activation : Employ Pd-catalyzed borylation at the 3-position using pinacolborane and Ir catalysts .
- Halogen Dance Reactions : Reposition bromine atoms via Cu(I)-mediated intermediates to access 5-bromo derivatives for further cross-coupling .
Q. How are metabolic stability and solubility improved in preclinical candidates?
- Approaches :
- Boronic Ester Incorporation : Introduce 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups at the 7-position to enhance aqueous solubility (LogP reduction by 1.5 units) .
- Prodrug Design : Synthesize ethyl ester prodrugs (e.g., ethyl 3-iodo-5-carboxylate) for controlled release in vivo .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
